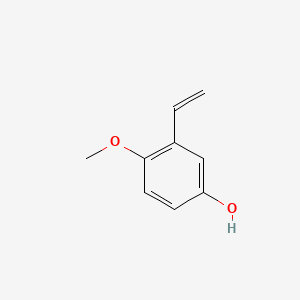

3-Ethenyl-4-methoxyphenol

Description

Structure

3D Structure

Properties

CAS No. |

153709-51-4 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.177 |

IUPAC Name |

3-ethenyl-4-methoxyphenol |

InChI |

InChI=1S/C9H10O2/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,10H,1H2,2H3 |

InChI Key |

VYYOHGZXVVITFK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)O)C=C |

Synonyms |

Phenol, 3-ethenyl-4-methoxy- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Ethenyl 4 Methoxyphenol

Total Synthesis Approaches to 3-Ethenyl-4-methoxyphenol

Total synthesis provides a versatile platform for the de novo construction of this compound, allowing for the strategic introduction of functional groups and offering opportunities for the synthesis of analogues. Both linear and convergent strategies can be envisaged for this target molecule.

Multi-step Linear Synthetic Routes

Linear synthetic routes involve the sequential modification of a starting material through a series of chemical transformations. A plausible linear synthesis of this compound could commence from a readily available substituted benzene (B151609) derivative, such as guaiacol (B22219) (2-methoxyphenol).

One potential linear sequence involves the following key steps:

Formylation: Introduction of a formyl group at the position para to the hydroxyl group of guaiacol can be achieved through various methods, such as the Reimer-Tiemann reaction or the Duff reaction, to yield vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).

Protection of the phenolic hydroxyl group: To prevent interference in subsequent steps, the hydroxyl group of vanillin is typically protected, for instance, as a benzyl (B1604629) ether or a silyl (B83357) ether.

Wittig Reaction: The protected vanillin can then undergo a Wittig reaction with a methylidenephosphorane (e.g., methyltriphenylphosphonium (B96628) bromide and a strong base) to introduce the ethenyl (vinyl) group. This reaction is a widely used and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds wpmucdn.com.

Deprotection: Finally, removal of the protecting group from the phenolic hydroxyl group would afford the target compound, this compound.

Another linear approach could involve the introduction of a two-carbon unit that can be later converted to the ethenyl group. For example, a Friedel-Crafts acylation of a protected guaiacol derivative with acetyl chloride would yield an acetophenone (B1666503) intermediate. This ketone could then be reduced to the corresponding alcohol, followed by dehydration to form the vinyl group.

Convergent Synthetic Strategies and Optimization

Convergent syntheses involve the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

A convergent strategy for this compound could involve the coupling of a pre-functionalized aromatic ring with a vinyl-containing reagent. Key reactions for such a strategy include palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.

Suzuki Coupling: This approach would start with a halogenated derivative of 4-methoxyphenol (B1676288), such as 3-bromo-4-methoxyphenol (B107203). This aryl bromide can then be coupled with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base to form the desired carbon-carbon bond libretexts.orgwikipedia.orgorganic-chemistry.org. The synthesis of the required 3-bromo-4-methoxyphenol precursor can be achieved from 4-methoxyphenol through electrophilic bromination.

Heck Reaction: Alternatively, the Heck reaction could be employed. In this case, 3-iodo-4-methoxyphenol (B3032044) would be reacted with ethylene (B1197577) gas or a vinylating agent like vinyl acetate (B1210297) in the presence of a palladium catalyst and a base nih.gov. The iodo-substituted precursor can be prepared from the corresponding aniline (B41778) via diazotization followed by treatment with potassium iodide.

Optimization of these convergent strategies would involve screening various palladium catalysts, ligands, bases, and solvents to maximize the yield and purity of this compound. The choice of the halogen (iodide, bromide) on the aromatic ring and the specific vinylating agent can also significantly impact the reaction efficiency.

Semisynthetic Routes to this compound from Precursors

Semisynthetic approaches leverage the existing chemical framework of readily available natural products or their simple derivatives, offering a more direct route to the target molecule.

Modifications of Anisole Derivatives

Anisole (methoxybenzene) and its derivatives serve as versatile starting points for the synthesis of this compound. A potential route starting from 4-bromoanisole (B123540) could involve the following steps:

Nitration: Nitration of 4-bromoanisole would predominantly yield 4-bromo-2-nitroanisole (B183251) due to the ortho,para-directing effect of the methoxy (B1213986) group.

Reduction: The nitro group can be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Diazotization and Hydrolysis: The resulting aniline derivative can be diazotized with nitrous acid, and the diazonium salt can be hydrolyzed to introduce a hydroxyl group, yielding 3-bromo-4-methoxyphenol.

Suzuki or Heck Coupling: As described in the convergent synthesis section, the resulting 3-bromo-4-methoxyphenol can then be subjected to a Suzuki or Heck reaction to introduce the ethenyl group.

Transformations of Hydroquinone/Quinhydrone Systems

Hydroquinone and its monomethyl ether, 4-methoxyphenol, are key industrial chemicals and can serve as precursors.

A plausible route starting from 4-methoxyphenol would involve:

Halogenation: Direct halogenation of 4-methoxyphenol with reagents like bromine or N-bromosuccinimide would lead to the formation of 3-bromo-4-methoxyphenol nih.gov.

Introduction of the Ethenyl Group: The ethenyl group can then be introduced via palladium-catalyzed cross-coupling reactions as previously discussed.

Alternatively, one could start from hydroquinone, selectively methylate one of the hydroxyl groups to form 4-methoxyphenol, and then proceed with the halogenation and cross-coupling steps mdma.chprepchem.com.

Baeyer-Villiger Oxidation Strategies for Phenolic Ethers

The Baeyer-Villiger oxidation offers an alternative approach to introduce the phenolic hydroxyl group. This strategy could start from a suitably substituted acetophenone.

A hypothetical route could be:

Acylation of a protected phenol (B47542): Starting with a protected 3-ethenylphenol, a Friedel-Crafts acylation could introduce an acetyl group at the para position.

Baeyer-Villiger Oxidation: The resulting acetophenone derivative can then be treated with a peroxy acid (e.g., m-CPBA) to induce a Baeyer-Villiger oxidation. This would insert an oxygen atom between the carbonyl carbon and the aromatic ring, forming an acetate ester.

Hydrolysis: Finally, hydrolysis of the acetate ester would yield the desired 4-hydroxyl group, and deprotection of the other hydroxyl group would furnish this compound.

Another approach could involve the Baeyer-Villiger oxidation of a substituted benzaldehyde. For instance, 3-ethenyl-4-methoxybenzaldehyde could be oxidized to the corresponding formate (B1220265) ester, which upon hydrolysis would yield this compound. The synthesis of 4-methoxyphenol from p-anisaldehyde via a Baeyer-Villiger type reaction has been reported, providing a precedent for this approach erowid.org.

Chemo- and Regioselective Derivatization of this compound

The chemical structure of this compound incorporates three distinct functional groups amenable to derivatization: a phenolic hydroxyl group, an aromatic ring system, and an ethenyl (vinyl) moiety. The interplay of the electronic properties of these groups governs the chemo- and regioselectivity of its reactions, allowing for targeted modifications of the molecule. The hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups, while the ethenyl group is a weakly activating, ortho-, para-directing group. This electronic landscape is foundational to understanding the selective transformations of this compound.

Alkylation and Acylation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is often the most reactive site for nucleophilic attack, making its alkylation and acylation common primary steps in the derivatization of phenolic compounds.

Alkylation: The alkylation of the phenolic hydroxyl group in this compound can be readily achieved to form the corresponding ether. This reaction typically proceeds via a Williamson ether synthesis, wherein the phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to ensure selective O-alkylation over potential C-alkylation of the activated aromatic ring.

Table 1: Illustrative Conditions for the Alkylation of this compound

| Alkylating Agent | Base | Solvent | Expected Product |

| Methyl Iodide | Potassium Carbonate | Acetone | 3-Ethenyl-1,2-dimethoxybenzene |

| Benzyl Bromide | Sodium Hydride | Tetrahydrofuran | 1-(Benzyloxy)-2-methoxy-4-ethenylbenzene |

| Allyl Bromide | Potassium Carbonate | N,N-Dimethylformamide | 1-(Allyloxy)-2-methoxy-4-ethenylbenzene |

Acylation: The phenolic hydroxyl group can be converted to an ester through acylation. This transformation is often employed as a protecting group strategy or to introduce new functionalities. Acylation can be carried out using various acylating agents such as acid chlorides or acid anhydrides in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. More recent methodologies have explored photoinduced acylation of phenols with aldehydes, offering a milder and more specific approach researchgate.netnih.gov.

Table 2: Representative Acylation Reactions of this compound

| Acylating Agent | Catalyst/Base | Solvent | Expected Product |

| Acetic Anhydride | Pyridine | Dichloromethane | (3-Ethenyl-4-methoxyphenyl) acetate |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | (3-Ethenyl-4-methoxyphenyl) benzoate |

| Valeraldehyde | Iridium/Nickel Photocatalyst | Ethyl Acetate | (3-Ethenyl-4-methoxyphenyl) pentanoate |

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is electron-rich due to the activating effects of the hydroxyl, methoxy, and ethenyl substituents, making it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the combined directing effects of the existing groups.

Aromatic halogenation of this compound with electrophilic halogenating agents such as chlorine, bromine, or iodine is anticipated to proceed readily, often without the need for a strong Lewis acid catalyst due to the highly activated nature of the ring wikipedia.orgmasterorganicchemistry.com. The primary sites of substitution will be the positions ortho and para to the strongly activating hydroxyl and methoxy groups. Given the substitution pattern, the positions C-2 and C-6 (ortho to the hydroxyl group) and C-5 (ortho to the methoxy group and para to the hydroxyl group) are the most likely candidates for halogenation. Steric hindrance from the adjacent ethenyl and methoxy groups may influence the distribution of isomers.

Table 3: Predicted Regioselectivity in the Halogenation of this compound

| Halogenating Agent | Conditions | Major Predicted Product(s) |

| Bromine (Br₂) | Acetic Acid | 5-Bromo-3-ethenyl-4-methoxyphenol |

| N-Chlorosuccinimide | Acetonitrile | 5-Chloro-3-ethenyl-4-methoxyphenol |

| Iodine Monochloride | Dichloromethane | 5-Iodo-3-ethenyl-4-methoxyphenol |

Other electrophilic aromatic substitution reactions, such as nitration and sulfonation, are also expected to occur at the activated positions of the aromatic ring wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com. The strongly acidic conditions often employed for these reactions may, however, lead to side reactions, including polymerization of the ethenyl group. Therefore, milder reagents and conditions are generally preferred. For instance, nitration can be carried out with dilute nitric acid or other mild nitrating agents to selectively introduce a nitro group.

The directing effects of the substituents play a crucial role in determining the outcome of these reactions libretexts.org. The hydroxyl and methoxy groups are powerful ortho-, para-directors, strongly activating the ring towards electrophilic attack. The ethenyl group is also an ortho-, para-director, though its activating effect is weaker. The synergistic effect of these groups will direct incoming electrophiles to the positions ortho and para to the hydroxyl and methoxy groups.

Transformations of the Ethenyl Moiety

The ethenyl group provides a versatile handle for a range of chemical transformations, allowing for the introduction of diverse functionalities and modification of the side chain.

Hydrogenation: The double bond of the ethenyl group can be selectively reduced to a single bond through catalytic hydrogenation. This reaction converts the ethenyl group to an ethyl group, yielding 3-ethyl-4-methoxyphenol. Typical catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium on alumina, under a hydrogen atmosphere. The hydrogenation of the aromatic ring is also possible but generally requires more forcing conditions, such as higher pressures and temperatures researchgate.netresearchgate.net. The phenolic hydroxyl and methoxy ether groups are typically stable under these conditions.

Table 4: Conditions for the Selective Hydrogenation of the Ethenyl Group

| Catalyst | Hydrogen Pressure | Solvent | Expected Product |

| 10% Pd/C | 1 atm | Ethanol | 3-Ethyl-4-methoxyphenol |

| PtO₂ | 3 atm | Acetic Acid | 3-Ethyl-4-methoxyphenol |

| Rh/Silica | 3 barg | Methanol | 3-Ethyl-4-methoxyphenol researchgate.net |

Hydration: The hydration of the ethenyl double bond can be accomplished through acid-catalyzed addition of water or via hydroboration-oxidation. Acid-catalyzed hydration would be expected to follow Markovnikov's rule, leading to the formation of a secondary alcohol, 1-(2-hydroxy-5-methoxyphenyl)ethanol. However, the acidic conditions could also promote polymerization or other side reactions involving the activated aromatic ring. A milder, two-step hydroboration-oxidation sequence would yield the anti-Markovnikov product, 2-(2-hydroxy-5-methoxyphenyl)ethanol, with high regioselectivity.

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl group of this compound serves as a potential dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this context, the electron-rich nature of the phenolic ring system influences the reactivity of the vinyl substituent. The methoxy and hydroxyl groups are electron-donating, which increases the electron density of the vinyl pi-system. This electronic profile suggests that this compound would react most efficiently with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction.

However, it can also participate in normal-electron-demand Diels-Alder reactions with electron-rich dienes, although the reaction rates may be slower compared to reactions with more electron-poor dienophiles. The regioselectivity of such reactions is guided by the electronic and steric influences of the substituents on both the diene and the dienophile.

A representative Diels-Alder reaction of this compound with an electron-deficient diene, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, is anticipated to proceed readily due to the favorable frontier molecular orbital interactions. The reaction would lead to the formation of a dihydropyridazine (B8628806) derivative, which could subsequently undergo aromatization via the elimination of nitrogen gas to yield a substituted benzene ring.

Table 1: Representative Diels-Alder Reactions of this compound

| Diene | Dienophile | Product | Expected Yield (%) |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | This compound | Substituted dihydropyridazine | High |

| 1,3-Butadiene | This compound | Substituted cyclohexene | Moderate |

| Cyclopentadiene | This compound | Bicyclic adduct | Moderate to High |

Note: The yields are hypothetical and based on the expected reactivity of similarly substituted dienophiles.

Epoxidation and Dihydroxylation

The external double bond of the vinyl group in this compound is susceptible to oxidation reactions, leading to the formation of valuable synthetic intermediates such as epoxides and diols.

Epoxidation

Epoxidation of this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene. The reaction is typically stereospecific. The product of this reaction would be 2-(4-hydroxy-3-methoxyphenyl)oxirane. Given the electron-rich nature of the vinyl group, the epoxidation is expected to proceed with high efficiency.

Dihydroxylation

Dihydroxylation of the vinyl group results in the formation of a vicinal diol. This transformation can be accomplished through several methods, with the choice of reagent determining the stereochemical outcome.

Syn-dihydroxylation: Treatment with osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄), results in the syn-addition of two hydroxyl groups across the double bond. This would yield 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol with the hydroxyl groups on the same side of the carbon chain.

Anti-dihydroxylation: This can be achieved in a two-step process involving the initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the resulting epoxide. This sequence leads to the formation of the same diol but with the hydroxyl groups on opposite sides of the carbon chain.

For asymmetric synthesis, the Sharpless asymmetric dihydroxylation, employing a catalytic amount of osmium tetroxide and a chiral ligand, can be utilized to produce enantiomerically enriched diols. wikipedia.org

Table 2: Representative Oxidation Reactions of this compound

| Reaction | Reagent(s) | Product | Expected Stereochemistry |

| Epoxidation | m-CPBA | 2-(4-hydroxy-3-methoxyphenyl)oxirane | N/A (for achiral product) |

| Syn-dihydroxylation | OsO₄, NMO | 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | Syn |

| Anti-dihydroxylation | 1. m-CPBA2. H₃O⁺ | 1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | Anti |

Note: These are expected products based on established reaction mechanisms.

Chemical Reactivity and Mechanistic Investigations of 3 Ethenyl 4 Methoxyphenol

Electrophilic Reactions of 3-Ethenyl-4-methoxyphenol

Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity (the position of substitution) are dictated by the directing effects of the substituents already present on the ring.

In this compound, all three substituents—hydroxyl, methoxy (B1213986), and vinyl—are activating groups, meaning they increase the rate of EAS compared to benzene by donating electron density to the ring. youtube.com They are also all ortho, para-directors, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.org

The directing influence of these groups is a combination of inductive and resonance effects:

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: These are strong activating groups. Their oxygen atoms donate electron density to the ring through resonance, which strongly stabilizes the carbocation intermediate (the sigma complex) formed during the reaction, particularly when the attack is at the ortho or para positions. youtube.com

Vinyl (-CH=CH₂) Group: This group is a weak activator, donating electron density through resonance.

Given the positions of the existing groups on this compound (hydroxyl at C1, methoxy at C4, and vinyl at C3), we can predict the likely positions for electrophilic attack. The hydroxyl and methoxy groups are the most powerful activators. The positions ortho to the hydroxyl group are C2 and C6. The position ortho to the methoxy group is C5 (C3 is already substituted). The hydroxyl group strongly directs to C2 and C6, while the methoxy group directs to C5. Due to steric hindrance from the adjacent vinyl group at C3, substitution at C2 might be less favored than at C6 or C5. Therefore, electrophilic substitution is expected to yield a mixture of products, primarily at the C5 and C6 positions.

| Electrophilic Reaction | Typical Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-ethenyl-4-methoxyphenol and 6-Nitro-3-ethenyl-4-methoxyphenol |

| Halogenation (Bromination) | Br₂, FeBr₃ | 5-Bromo-3-ethenyl-4-methoxyphenol and 6-Bromo-3-ethenyl-4-methoxyphenol |

| Sulfonation | SO₃, H₂SO₄ | 5-(Ethenyl)-2-hydroxy-6-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Ethenyl-2-hydroxy-3-methoxyphenyl)ethan-1-one |

Reactions with Radical Species (e.g., Nitrate (B79036) Radicals, Hydroxyl Radicals)

Phenolic compounds are known to react with atmospheric radicals like the nitrate radical (NO₃•) and the hydroxyl radical (•OH). These reactions are significant pathways for the atmospheric degradation of biogenic volatile organic compounds (BVOCs). copernicus.org For this compound, two main reaction pathways are possible: radical addition to the vinyl group and hydrogen atom abstraction from the phenolic hydroxyl group.

Reaction with Nitrate Radicals (NO₃•): The nitrate radical is a key oxidant in the atmosphere, especially at night. copernicus.org Studies on similar phenolic compounds show that the reaction often proceeds via H-atom abstraction from the acidic phenolic -OH group to form a phenoxy radical and nitric acid. epa.ie The resulting phenoxy radical can then react with NO₂ (which is in equilibrium with NO₃•) to form nitrophenol derivatives. nih.gov Another potential pathway is the electrophilic addition of the NO₃• radical to the electron-rich vinyl double bond, which is a common reaction for unsaturated compounds. rsc.org

| Radical Species | Primary Reaction Mechanism | Potential Intermediate/Product Type |

|---|---|---|

| Nitrate Radical (NO₃•) | H-atom abstraction from phenolic -OH; addition to vinyl group | Phenoxy radical; Nitrophenol derivatives; Organic nitrates |

| Hydroxyl Radical (•OH) | Addition to vinyl group; H-atom abstraction from phenolic -OH | Hydroxy-adduct radicals; Diols; Carbonyl compounds |

Nucleophilic Reactions Involving this compound

Reactivity at the Phenolic Hydroxyl

The hydroxyl group of a phenol (B47542) is weakly acidic and can be deprotonated by a base (like sodium hydroxide) to form a highly nucleophilic phenoxide ion. chemistrysteps.comkyushu-u.ac.jp This phenoxide can then participate in nucleophilic substitution reactions. For all practical purposes, direct substitution or elimination of the phenolic hydroxyl group itself does not happen due to the high strength of the sp² C-O bond. kyushu-u.ac.jplibretexts.org

A classic example is the Williamson ether synthesis , where the phenoxide ion acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form an ether. wikipedia.orgmasterorganicchemistry.com This reaction would convert the hydroxyl group of this compound into an alkoxy group.

Similarly, the phenoxide can react with acyl halides or acid anhydrides in a nucleophilic acyl substitution to form esters. umb.edu

| Reaction Type | Reagents | Product | Mechanism |

|---|---|---|---|

| Williamson Ether Synthesis | 1. NaOH (or K₂CO₃) 2. R-X (e.g., CH₃I) | 3-Ethenyl-1,4-dimethoxybenzene | Sₙ2 |

| Esterification (Acylation) | 1. NaOH 2. RCOCl (e.g., CH₃COCl) | (3-Ethenyl-4-methoxyphenyl) acetate (B1210297) | Nucleophilic Acyl Substitution |

Vinyl Group Reactivity in Nucleophilic Additions

Nucleophilic addition reactions typically occur when a double or triple bond is adjacent to an electron-withdrawing group, which polarizes the bond and makes one of the carbons electrophilic. wikipedia.org The vinyl group in this compound is electron-rich due to its connection to the activating phenyl ring and is not inherently susceptible to attack by nucleophiles. Such unactivated alkenes generally undergo electrophilic addition rather than nucleophilic addition.

Therefore, direct nucleophilic addition to the vinyl group of this compound is not a favorable reaction pathway under standard conditions. This type of reaction would require either extreme conditions or activation by a catalyst, for example, through the formation of an organometallic intermediate.

Catalytic Transformations of this compound

The functional groups of this compound allow for several types of catalytic transformations.

Catalytic Hydrogenation: The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction is typically carried out using molecular hydrogen (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). mdpi.comresearchgate.net This transformation would convert this compound into 3-ethyl-4-methoxyphenol. Under more forcing conditions (higher pressure and temperature), the aromatic ring can also be hydrogenated. chemrxiv.org

Enzymatic Transformations: The structural similarity of this compound to other naturally occurring phenylpropenes like chavicol and eugenol (B1671780) suggests it could be a substrate for various enzymes. For instance, O-methyltransferases could potentially methylate the free phenolic hydroxyl group. researchgate.net Oxidative enzymes like laccases or peroxidases, often used for alcohol oxidation, could potentially react with the phenolic group or the vinyl side chain. oaepublish.comrsc.org The biosynthesis of the related compound methyl chavicol involves enzymatic reduction of a cinnamyl alcohol derivative. chemistryviews.org Similar enzymatic pathways could potentially be involved in the transformation of this compound in biological systems.

Oxidation/Cleavage: The vinyl double bond can be catalytically oxidized. For example, reaction with reagents like osmium tetroxide (OsO₄) followed by sodium periodate (B1199274) (NaIO₄) or ozonolysis (O₃) would cleave the double bond to yield an aldehyde. Epoxidation of the double bond, using a reagent like meta-chloroperoxybenzoic acid (mCPBA), would form an epoxide, as has been demonstrated with the related compound methyl chavicol. nih.govnih.gov

| Transformation | Catalyst/Reagent | Product |

|---|---|---|

| Hydrogenation of Vinyl Group | H₂, Pd/C | 3-Ethyl-4-methoxyphenol |

| Epoxidation | mCPBA | 2-(2-Hydroxy-5-methoxyphenyl)oxirane |

| Oxidative Cleavage | 1. O₃ 2. Zn/H₂O | 2-Hydroxy-5-methoxybenzaldehyde |

Metal-Catalyzed Coupling Reactions

The vinyl group of this compound is anticipated to be an active participant in various metal-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in modern organic synthesis. mdpi.com Palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings are particularly relevant for such transformations. synarchive.comorganic-chemistry.orgwikipedia.orglibretexts.orgwikipedia.org

In a typical Heck reaction , the vinyl group of this compound would react with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to yield a more substituted alkene. organic-chemistry.orgwikipedia.org The catalytic cycle generally proceeds through the oxidative addition of the halide to a Pd(0) species, followed by the insertion of the alkene (in this case, the vinyl group of this compound) into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and regenerates the catalyst. wikipedia.org

The Suzuki-Miyaura coupling provides another robust method for C-C bond formation by pairing an organoboron species with an organic halide, catalyzed by a palladium(0) complex. synarchive.comlibretexts.orgwikipedia.orgmdpi.com Although the vinyl group in this compound could be transformed into a vinylboronic acid or ester, it is more common for vinyl halides to be coupled with arylboronic acids. synarchive.comlibretexts.orgwikipedia.orgmdpi.com The mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to form the coupled product. libretexts.orgmdpi.com The stereochemistry of the vinyl group is often preserved during the Suzuki coupling process. wikipedia.org

It is important to consider that the acidic phenolic proton could interfere with certain catalytic cycles. This might necessitate the protection of the hydroxyl group or the use of specific bases and reaction conditions that are compatible with this functionality.

Interactive Data Table: Overview of Potential Metal-Catalyzed Coupling Reactions

| Reaction Name | Typical Catalyst | Coupling Partners for this compound | Key Mechanistic Steps |

|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Aryl/Vinyl Halides or Triflates | Oxidative addition, Alkene insertion, β-Hydride elimination |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | (As a vinylboronic acid derivative) with Aryl/Vinyl Halides | Oxidative addition, Transmetalation, Reductive elimination |

| Negishi Coupling | Pd or Ni complexes | (As a vinylzinc derivative) with Aryl/Vinyl Halides | Oxidative addition, Transmetalation, Reductive elimination |

| Stille Coupling | Pd complexes | (As a vinylstannane derivative) with Aryl/Vinyl Halides | Oxidative addition, Transmetalation, Reductive elimination |

Oxidative Cyclization Mechanisms

The molecular structure of this compound, which includes a nucleophilic phenol and a nearby alkene, is well-suited for intramolecular oxidative cyclization reactions, especially when catalyzed by transition metals. caltech.edu These reactions are effective methods for synthesizing heterocyclic structures like dihydrobenzofurans.

Palladium(II) catalysts are frequently employed for these types of transformations. caltech.edu A plausible mechanism for the oxidative cyclization of a this compound derivative would involve the coordination of the palladium(II) catalyst to the vinyl group. This is followed by an intramolecular nucleophilic attack from the phenolic oxygen onto the activated alkene, a process known as oxypalladation. This step can occur through either a syn- or anti-pathway, which determines the stereochemistry of the resulting product. The subsequent step involves the elimination of a Pd(0)-hydride species, which is then re-oxidized to the active Pd(II) state by a stoichiometric oxidant (such as molecular oxygen, benzoquinone, or copper salts) to complete the catalytic cycle. Phenols with electron-rich properties are generally excellent substrates for these reactions. caltech.edu

Additionally, oxidative processes can result in intermolecular reactions. For example, radical cations of similar 4-vinylphenol (B1222589) derivatives are known to react with neutral precursor molecules, leading to dimerization and the formation of lignan-like structures. This suggests that under certain oxidative conditions, this compound could undergo intermolecular C-C bond formation.

Hypervalent iodine reagents are also known to facilitate the oxidative cyclization of phenol derivatives by activating the aromatic ring for intramolecular nucleophilic attack. nih.govnih.gov A possible mechanism involves the reaction of the hypervalent iodine reagent with the phenolic hydroxyl group, followed by a cycloaddition where a nucleophile attacks the ortho-position of the phenol ring. nih.gov

Interactive Data Table: Plausible Oxidative Cyclization Pathways

| Reaction Type | Typical Reagent/Catalyst | Proposed Intermediate | Product Type |

|---|---|---|---|

| Intramolecular Oxypalladation | Pd(II) salts (e.g., Pd(TFA)₂) + Oxidant | Organopalladium intermediate after nucleophilic attack | Dihydrobenzofuran derivatives |

| Radical Cation Dimerization | One-electron oxidant | Phenol radical cation | Lignan-like dimers |

| Hypervalent Iodine-Mediated Cyclization | Phenyliodine(III) diacetate (PIDA) | Activated phenol-iodine complex | Polycyclic aromatic compounds |

Polymerization Tendencies and Inhibition Mechanisms

As a substituted styrene (B11656), this compound is expected to have a strong tendency to polymerize, particularly through a free-radical mechanism, which is characteristic of styrene and its derivatives. cmu.edulibretexts.orgijcrt.org This polymerization can be initiated by heat, light, or radical initiators. google.com The process is typically highly exothermic and can lead to uncontrolled "runaway" reactions if not properly managed. nih.gov

The polymerization mechanism follows the classic steps of free-radical chain growth:

Initiation: A radical initiator, such as benzoyl peroxide or AIBN, decomposes to form primary radicals. These radicals then add to the vinyl group of this compound, creating a new, more stable benzylic radical. libretexts.orgijcrt.org

Propagation: The benzylic radical adds to the double bond of another monomer molecule. This process repeats, rapidly extending the polymer chain. libretexts.org The addition typically occurs in a head-to-tail fashion to maintain the more stable benzylic radical at the growing chain end. libretexts.org

Termination: The growth of polymer chains ceases when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation). libretexts.org

Due to this high reactivity, vinylphenols and related monomers require the addition of inhibitors for safe storage and handling. nih.govchemicalbook.com The phenolic hydroxyl group within the this compound molecule can itself act as a weak inhibitor by trapping radical species. Phenols are known to function as radical scavengers, thereby inhibiting polymerization. mdpi.com

However, more effective, dedicated inhibitors are typically added for better control. A common and highly effective class of inhibitors for vinyl monomers includes hindered phenols and their derivatives. 4-Methoxyphenol (B1676288) (MEHQ), a structural relative of the target compound, is a widely used industrial polymerization inhibitor. chemicalbook.com The inhibition mechanism for phenolic compounds generally involves the transfer of the phenolic hydrogen atom to a growing polymer radical (ROO• or R•), which creates a stable phenoxyl radical. This new radical is resonance-stabilized and generally not reactive enough to initiate new polymer chains, effectively terminating the chain reaction. The presence of oxygen can play a synergistic role in this inhibition process.

Interactive Data Table: Common Polymerization Inhibitors for Vinyl Monomers

| Inhibitor Class | Example Compound | Inhibition Mechanism |

|---|---|---|

| Hindered Phenols | 4-Methoxyphenol (MEHQ) | Hydrogen atom transfer to trap peroxy or alkyl radicals, forming a stable phenoxyl radical. |

| Quinones | Hydroquinone (HQ) | Reacts with radical species to form stable semiquinone radicals. |

| Nitroxide Radicals | TEMPO | Reversibly couples with growing polymer chains, acting as a radical trap. |

| Aromatic Amines | Phenylenediamines | Hydrogen atom transfer from the N-H bond to terminate radical chains. |

Advanced Spectroscopic and Chromatographic Characterization of 3 Ethenyl 4 Methoxyphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 3-ethenyl-4-methoxyphenol, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals.

Based on data from analogous compounds like 4-methoxyphenol (B1676288) and 3-vinylphenol, a hypothetical set of NMR chemical shifts for this compound can be predicted. chemicalbook.com The phenolic proton would likely appear as a broad singlet, while the methoxy (B1213986) group protons would be a sharp singlet. The aromatic and vinyl regions would show a set of coupled multiplets.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| 1 (-OH) | ~5.0-6.0 | - | br s |

| C1 | - | ~148.0 | Quaternary C |

| C2 | ~6.95 | ~112.5 | d |

| C3 | - | ~128.0 | Quaternary C |

| C4 | - | ~149.5 | Quaternary C |

| C5 | ~6.70 | ~116.0 | dd |

| C6 | ~6.80 | ~115.0 | d |

| -OCH₃ | ~3.85 | ~55.9 | s |

| Cα (vinyl) | ~6.65 | ~136.0 | dd |

| Cβ (vinyl) | ~5.60 (trans), ~5.20 (cis) | ~114.0 | dd |

To unambiguously assign the predicted signals, several 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons, confirming the connectivity within the vinyl group (Hα with both Hβ protons) and among the aromatic protons (H2 with H6, H6 with H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (e.g., the -OCH₃ protons, aromatic protons, and vinyl protons) to its corresponding carbon signal.

Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | Hα (vinyl) | Hβ (cis), Hβ (trans) | Connectivity of the vinyl group |

| COSY | H5 | H6 | Adjacent aromatic protons |

| HSQC | -OCH₃ Protons | -OCH₃ Carbon | Direct C-H bond of methoxy group |

| HSQC | H2, H5, H6 | C2, C5, C6 | Direct C-H bonds of aromatic ring |

| HMBC | -OCH₃ Protons | C4 | Position of methoxy group |

| HMBC | Hα (vinyl) | C2, C4 | Position of ethenyl group |

| HMBC | H2 | C4, C6 | Aromatic ring connectivity |

Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale, such as bond rotations and ring inversions. For this compound, DNMR could be employed to investigate the conformational preferences of the methoxy and ethenyl substituents. At low temperatures, the rotation around the C4-O(CH₃) bond might become slow enough to be observed, potentially leading to broadening or splitting of NMR signals. Similarly, the rotation of the ethenyl group relative to the plane of the aromatic ring could be studied to determine the most stable conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₀O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Electron Ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that support the proposed structure. Phenols and aryl ethers exhibit known fragmentation behaviors. miamioh.edulibretexts.org A plausible pathway for this compound would involve the initial formation of the molecular ion (M⁺•), followed by characteristic losses. The loss of a methyl radical (•CH₃) from the methoxy group to form a stable ion is a common fragmentation for methoxy-substituted aromatics. researchgate.net Subsequent loss of carbon monoxide (CO), a typical fragmentation for phenols, would also be expected. libretexts.org

Predicted HRMS Fragments for this compound

| m/z (calculated) | Formula | Identity | Plausible Origin |

|---|---|---|---|

| 150.0681 | [C₉H₁₀O₂]⁺• | Molecular Ion | M⁺• |

| 135.0446 | [C₈H₇O₂]⁺ | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |

| 107.0497 | [C₇H₇O]⁺ | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the spectra would be expected to show distinct bands corresponding to the O-H stretch of the phenol (B47542), C-H stretches of the aromatic ring, vinyl group, and methyl group, as well as C=C stretches for both the aromatic and vinyl moieties. The C-O stretching vibrations for the phenol and the methoxy ether would also be prominent. spectrabase.comresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (FTIR / Raman) |

|---|---|---|---|

| O-H stretch | Phenol | 3200-3600 | Strong, Broad / Weak |

| C-H stretch | Aromatic | 3000-3100 | Medium / Strong |

| C-H stretch | Vinyl (=C-H) | 3010-3095 | Medium / Medium |

| C-H stretch | Methyl (-CH₃) | 2850-2960 | Medium / Medium |

| C=C stretch | Aromatic | 1500-1600 | Strong / Strong |

| C=C stretch | Vinyl | 1620-1680 | Variable / Strong |

| C-O stretch | Aryl Ether | 1200-1275 | Strong / Variable |

| C-O stretch | Phenol | 1180-1260 | Strong / Variable |

| =C-H bend | Vinyl (out-of-plane) | 910-990 | Strong / Weak |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. While this compound itself may not be readily crystallizable, a solid derivative (e.g., a benzoate ester or a bromo-substituted analog) could be prepared. A successful single-crystal X-ray diffraction experiment on such a derivative would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the planar structure of the benzene (B151609) ring and reveal the solid-state conformation of the substituents and the nature of intermolecular interactions, such as hydrogen bonding.

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated techniques combine the powerful separation capabilities of chromatography with the identification power of spectroscopy. These methods are essential for analyzing this compound in complex mixtures, such as reaction products or natural extracts.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound would first be separated from other components in a mixture based on its boiling point and polarity on a GC column. The separated compound would then enter the mass spectrometer, yielding a mass spectrum that can be used for identification by comparison with a library or by analyzing its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase. It is particularly useful for less volatile or thermally sensitive compounds. Different LC methods, such as reversed-phase HPLC, could be used to separate the target compound, which would then be detected by MS, providing both retention time and mass information for confident identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's volatility allows for its effective separation in the gas phase, while mass spectrometry provides detailed structural information, leading to confident identification.

In a typical GC-MS analysis, the compound is separated from other matrix components on a capillary column, often one with a polar stationary phase such as polyethylene glycol (e.g., HP-INNOWAX) to achieve good peak shape and resolution for phenolic compounds. jst.go.jp The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a chemical fingerprint.

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 150, corresponding to its molecular weight. The fragmentation pattern is consistent with its structure, featuring key ions resulting from the loss of methyl and formyl groups. The base peak is often the molecular ion, indicating its relative stability under EI conditions. Other significant fragments are observed at m/z 135 (loss of a methyl group, [M-CH₃]⁺) and 107 (loss of a formyl group from the m/z 135 fragment, [M-CH₃-CO]⁺).

Detailed research findings from the analysis of volatile phenols in beverages like sake have established specific GC-MS parameters for the detection of this compound. jst.go.jp For enhanced sensitivity, especially in trace analysis, derivatization of the phenolic hydroxyl group can be employed prior to GC-MS analysis. For instance, derivatization to a heptafluorobutyrate ester allows for highly sensitive detection using an electron-capture detector (ECD). agraria.com.br

Below are tables summarizing typical GC-MS operating conditions and the mass spectral fragmentation data for this compound.

Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatograph | Agilent 7890A or similar |

| Column | HP-INNOWAX fused silica capillary (30 m x 0.25 mm i.d., 0.5 µm film thickness) jst.go.jp |

| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min jst.go.jp |

| Injector Temperature | 220°C jst.go.jp |

| Injection Mode | Splitless (2 µL injection volume) jst.go.jp |

| Oven Program | Initial temperature 55°C (held for 7 min), ramped at 5°C/min to 220°C (held for 20 min) jst.go.jp |

| Mass Spectrometer | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 35-350 |

Table 2: Major Mass Spectral Fragments of this compound in GC-MS (EI)

| m/z | Relative Intensity (%) | Proposed Ion Structure / Fragmentation |

|---|---|---|

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 135 | ~70 | [M-CH₃]⁺ |

| 107 | ~35 | [M-CH₃-CO]⁺ |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For the analysis of less volatile derivatives of this compound or for applications where derivatization is not desirable, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers high selectivity and sensitivity by utilizing a two-stage mass analysis process known as Multiple Reaction Monitoring (MRM).

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC), typically using a reversed-phase column (e.g., C18). The eluent is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar molecules like phenols. The ESI source can be operated in either positive or negative ion mode. For phenolic compounds, negative ion mode is often preferred as it readily forms the deprotonated molecule [M-H]⁻.

In the tandem mass spectrometer, the [M-H]⁻ precursor ion (m/z 149 for this compound) is selected in the first quadrupole. It is then fragmented in a collision cell through collision-induced dissociation (CID). Specific product ions are then monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix. While specific MRM transitions for this compound are not extensively documented in readily available literature, they can be predicted based on the analysis of structurally similar compounds, such as 4-ethylguaiacol. For 4-ethylguaiacol ([M-H]⁻ at m/z 151), a major transition is the loss of a methyl group (m/z 151 → 136). researchgate.netnih.gov A similar loss of the methyl group from the methoxy function would be expected for this compound, leading to a transition of m/z 149 → 134.

Table 3: Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for Phenolic Compounds

| Parameter | Condition |

|---|---|

| Liquid Chromatograph | Agilent 1200 series or similar |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) jst.go.jp |

| Mobile Phase | Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic or acetic acid jst.go.jp |

| Flow Rate | 0.5 - 1.0 mL/min |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Precursor Ion (Q1) | m/z 149 [M-H]⁻ |

| Product Ion (Q3) | m/z 134 (quantifier), other fragments (qualifier) |

| Collision Gas | Argon |

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Chiral Analogues

This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity. However, many of its natural derivatives, particularly lignans and neolignans, are chiral. rsc.orgresearchgate.net These compounds are formed through the oxidative coupling of two phenylpropane units, such as coniferyl alcohol, a biosynthetic precursor to this compound. The coupling can create one or more stereocenters, leading to the existence of enantiomers and diastereomers.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful, non-destructive techniques for the stereochemical assignment of these chiral analogues. researchgate.netnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters. researchgate.netnih.gov

The stereochemical analysis of lignans and neolignans is a prominent application of CD spectroscopy. rsc.orgresearchgate.netresearchgate.net For example, the absolute configuration of newly isolated neolignans can be determined by comparing their experimental CD spectra with those calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.gov This combination of experimental and computational approaches has become a standard for the unambiguous structural elucidation of complex chiral natural products. rsc.orgnih.gov

Furthermore, the sign of the Cotton effects in specific regions of the CD spectrum can often be correlated with the configuration at certain stereocenters within a class of related compounds, providing a rapid method for stereochemical assignment. researchgate.net For instance, in certain classes of neolignans, the sign of the Cotton effect around 230 and 270 nm has been used to directly assign the stereochemistry at specific carbon atoms. researchgate.net Therefore, should chiral dimers or other derivatives of this compound be synthesized or isolated, CD spectroscopy would be an indispensable tool for determining their absolute stereochemistry.

Computational and Theoretical Studies on 3 Ethenyl 4 Methoxyphenol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for predicting the molecular properties and reactivity of organic compounds. DFT calculations for a molecule like 3-ethenyl-4-methoxyphenol would typically involve optimizing its geometry to find the most stable conformation and then calculating various electronic properties.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl group, while the LUMO is distributed over the aromatic system. The presence of the ethenyl (vinyl) and methoxy (B1213986) groups would be expected to modulate the energies of these orbitals.

Computational studies on similar phenolic compounds, such as (E)-2-nitro-4-[(phenylimino)methyl]phenol, have utilized DFT with the B3LYP functional and a 6-311G+(d,p) basis set to calculate the HOMO-LUMO energy gap nih.gov. While specific values for this compound are not available, a hypothetical representation of such data based on analogous compounds is presented in Table 1.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

DFT calculations are also instrumental in predicting the spectroscopic signatures of molecules, which can be used to verify experimental data or to aid in the identification of a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These predicted shifts are valuable for assigning peaks in experimental spectra.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to UV-Vis absorption spectra. This method can predict the absorption wavelengths (λ_max) and oscillator strengths, providing insight into the electronic structure and color of the compound.

IR (Infrared): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum and are associated with specific molecular motions, such as the stretching and bending of bonds (e.g., O-H stretch of the phenolic hydroxyl group, C=C stretch of the vinyl group).

For instance, studies on other phenolic compounds have successfully correlated DFT-predicted vibrational frequencies with experimental FT-IR spectra nih.gov. A hypothetical summary of predicted spectroscopic data for this compound is shown in Table 2.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

|---|---|---|

| ¹H NMR | Chemical Shift (OH) | ~5.0-6.0 ppm |

| ¹³C NMR | Chemical Shift (C-OH) | ~145-155 ppm |

| UV-Vis (TD-DFT) | λmax | ~270-290 nm |

| IR | O-H Stretch Frequency | ~3400-3600 cm-1 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-O bond of the methoxy group and the C-C bond of the vinyl group), MD simulations can provide valuable insights into its conformational landscape.

By simulating the molecule's dynamics, researchers can identify low-energy conformations and understand the barriers to rotation between them. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules. MD simulations have been used to study the behavior of complex systems containing phenolic resins, demonstrating their utility in modeling the dynamics of such compounds researchgate.net. These simulations can also elucidate the role of intermolecular interactions, such as hydrogen bonding, in the condensed phase.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling, particularly using DFT, can be used to predict the reactivity of this compound. By analyzing the distribution of electron density and the energies of molecular orbitals, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

For example, the hydroxyl group and the vinyl group are potential sites of reaction. DFT calculations can be used to model the reaction pathways of, for instance, oxidation of the phenol or polymerization of the vinyl group. By calculating the activation energies for different potential reactions, the most favorable pathways can be determined. Studies on the reactivity of other phenolic compounds have demonstrated the utility of DFT in understanding reaction mechanisms and predicting outcomes acs.org.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as boiling point, solubility, or, in the case of phenolic compounds, antioxidant activity.

For a series of related phenolic compounds, QSPR models can be developed to predict a particular property based on a set of calculated molecular descriptors. These descriptors can include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and topological indices. QSPR studies on phenolic compounds have been successful in predicting their antioxidant activities, which are often related to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals researchgate.netfrontiersin.org. While a specific QSPR model for this compound has not been developed, it could be included in a larger dataset of phenolic compounds to build a predictive model for properties of interest. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing nih.govmdpi.com.

Biological Activity and Mechanistic Insights of 3 Ethenyl 4 Methoxyphenol Non Clinical Focus

In Vitro Antioxidant and Radical Scavenging Mechanisms

3-Ethenyl-4-methoxyphenol, a phenolic compound, is structurally positioned to exhibit antioxidant properties due to its hydroxyl and methoxy (B1213986) functional groups on the benzene (B151609) ring. Its potential to counteract oxidative stress is evaluated through its ability to scavenge reactive free radicals.

Assessment of Scavenging Efficacy against Reactive Oxygen and Nitrogen Species

Comprehensive studies detailing the specific scavenging efficacy of this compound against various reactive oxygen species (ROS) and reactive nitrogen species (RNS) are not extensively available in the current scientific literature. Quantitative data from standardized assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, which would provide specific IC50 values for this compound, have not been prominently reported.

However, research on structurally similar 2-methoxyphenols, such as isoeugenol, indicates that compounds with this core structure possess significant radical-scavenging activity nih.govjosai.ac.jpnih.govfoodandnutritionresearch.net. Studies comparing isoeugenol to its isomer eugenol (B1671780) have found that isoeugenol, which shares the propenyl side chain in conjugation with the aromatic ring similarly to this compound, exhibits higher antioxidant activity foodandnutritionresearch.net. This suggests that this compound likely possesses radical scavenging capabilities, though specific quantitative assessments are needed for confirmation.

Interactive Data Table: Antioxidant Activity Data for this compound (Note: As specific experimental data for this compound is not available in the cited literature, this table remains illustrative of the parameters typically measured.)

| Assay | Radical Species | IC50 (µM) | TEAC (Trolox Equivalents) | Source |

|---|---|---|---|---|

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Data not available | Data not available | - |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Data not available | - |

| Superoxide Scavenging | Superoxide Anion (O₂⁻) | Data not available | Data not available | - |

| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | Data not available | Data not available | - |

Mechanistic Pathways of Antioxidant Action

The antioxidant action of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing it. This process is a form of hydrogen atom transfer (HAT) nih.govresearchgate.net.

Upon donating the hydrogen atom, the compound is transformed into a relatively stable phenoxyl radical. The stability of this resulting radical is crucial to the antioxidant potential of the parent molecule. For this compound, this stability is enhanced by two key structural features:

The Methoxy Group (-OCH₃): Located ortho to the hydroxyl group, the methoxy group can donate electron density to the aromatic ring, which helps to delocalize the unpaired electron of the phenoxyl radical, thus increasing its stability.

The Ethenyl (Vinyl) Group (-CH=CH₂): The vinyl group extends the conjugation of the π-system of the benzene ring. This extended conjugation provides a larger area over which the unpaired electron of the phenoxyl radical can be delocalized, further contributing to its stability and making the parent molecule a more effective antioxidant foodandnutritionresearch.net.

The structure-activity relationship of phenolic acids suggests that both phenolic hydroxyl and methoxyl groups are key promoters of antioxidant activity nih.govresearchgate.net. The antioxidant mechanism can also involve single-electron transfer followed by proton transfer (SET-PT), where an electron is first transferred to the radical, followed by a proton from the hydroxyl group nih.govresearchgate.net. The specific dominant mechanism for this compound would depend on factors such as the solvent and the nature of the free radical.

Enzyme Inhibition and Modulation Studies

The interaction of this compound with various enzymes has been explored in non-clinical research, focusing on its potential to modulate their activity.

Identification of Specific Enzyme Targets and Kinetic Analysis

While broad studies on methoxyphenols exist, specific kinetic analyses detailing the inhibition of enzymes like tyrosinase or acetylcholinesterase by this compound are limited in the reviewed literature. Research on analogous compounds suggests that the methoxyphenol structure is a relevant scaffold for enzyme inhibition. For instance, various 2-methoxyphenols have been investigated as inhibitors of cyclooxygenase-2 (COX-2) nih.govjosai.ac.jp. However, without direct experimental evidence, the specific targets and inhibitory constants (IC50, Ki) for this compound remain to be determined.

Interactive Data Table: Enzyme Inhibition Profile of this compound (Note: This table is illustrative, as specific experimental data for this compound was not found in the reviewed sources.)

| Enzyme Target | IC50 (µM) | Inhibition Constant (Ki) (µM) | Type of Inhibition | Source |

|---|---|---|---|---|

| Tyrosinase | Data not available | Data not available | Data not available | - |

| Acetylcholinesterase (AChE) | Data not available | Data not available | Data not available | - |

| Cyclooxygenase-2 (COX-2) | Data not available | Data not available | Data not available | - |

Molecular Docking and Binding Affinity Predictions

In silico studies involving molecular docking are powerful tools for predicting the interaction between a small molecule like this compound and the active site of a target enzyme. Such studies can elucidate the binding mode, estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol), and identify key interacting amino acid residues.

Currently, specific molecular docking studies for this compound with enzymes such as tyrosinase or acetylcholinesterase are not prominently published. However, docking studies on structurally related methoxyphenols provide insights into potential interactions. For these compounds, the phenolic hydroxyl and methoxy groups are often predicted to form hydrogen bonds with polar residues in the enzyme's active site, while the aromatic ring engages in hydrophobic or π-π stacking interactions. The vinyl side chain could further influence binding by occupying a hydrophobic pocket within the active site. A definitive analysis requires dedicated computational studies for this compound.

Antimicrobial Efficacy Against Non-Human Pathogens (in vitro)

The potential of this compound as an antimicrobial agent has been considered, particularly against microorganisms relevant to food spoilage and agriculture.

Direct studies quantifying the antimicrobial activity of this compound against specific non-human pathogens are scarce. However, the efficacy of its close structural analogs, eugenol and isoeugenol, against foodborne pathogens and spoilage bacteria is well-documented foodandnutritionresearch.net. These studies report Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a range of bacteria. For instance, isoeugenol has demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values often being lower (indicating higher potency) than those for eugenol foodandnutritionresearch.net. This suggests that the conjugated double bond in the side chain, a feature shared with this compound, is important for antimicrobial action. The likely mechanism involves disruption of the bacterial cell membrane and inhibition of essential enzymes. Further research is needed to establish a precise antimicrobial spectrum and efficacy for this compound.

Interactive Data Table: Antimicrobial Activity of this compound (Note: Data is not available for this specific compound in the reviewed literature; the table is for illustrative purposes.)

| Pathogen | Type | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|---|

| Listeria monocytogenes | Foodborne Bacteria | Data not available | Data not available | - |

| Aspergillus flavus | Plant Pathogenic Fungus | Data not available | Data not available | - |

| Pseudomonas fluorescens | Spoilage Bacteria | Data not available | Data not available | - |

Antibacterial Mechanisms

While specific mechanistic studies on this compound are limited, research on structurally related phenolic compounds, such as guaiacol (B22219) and other phenols derived from smoke, provides insights into its potential antibacterial actions. Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including the inactivation of enzymes and the destabilization of bacterial cell walls. researchgate.net For instance, guaiacol, which shares the core methoxyphenol structure, has demonstrated antibacterial activity against Bacillus subtilis. researchgate.net

Extracts from Protium hebetatum, containing p-vinylguaiacol, have shown moderate inhibitory effects against Staphylococcus aureus, Pseudomonas aeruginosa, and Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 1 mg/mL. researchgate.net The lipophilic nature of these phenolic compounds allows them to partition into the lipid bilayer of bacterial membranes, disrupting their structure and function. This can lead to increased permeability and leakage of intracellular components, ultimately resulting in bacterial cell death. nih.gov The presence of a vinyl group on the benzene ring may influence the compound's hydrophobicity and its interaction with the bacterial cell membrane.

Antifungal Mechanisms

The antifungal properties of this compound and related compounds have been investigated against various fungal species. Guaiacol has been shown to inhibit mycelial growth, conidial formation, and germination in Fusarium graminearum. nih.gov The primary mechanism of its antifungal action is believed to be the disruption of the fungal cell membrane by interfering with Ca2+ transport channels. nih.gov This disruption of intracellular calcium homeostasis can trigger apoptosis-like cell death in fungi. nih.gov

Volatile fractions of Convolvulus althaeoides L. roots, which contain 4-vinylguaiacol as a major component (12.2%), have demonstrated antifungal and anti-biofilm activity against Candida albicans, Candida glabrata, and Candida tropicalis. nih.gov The minimum inhibitory concentrations (MICs) for these fractions ranged from 0.87 to 3.5 mg/mL. nih.gov Furthermore, these volatile fractions were effective in inhibiting biofilm formation, a key virulence factor for Candida species. nih.gov This suggests that this compound may contribute to the prevention of candidal biofilm formation. nih.gov

Antiproliferative Effects in Established Cell Culture Models (Non-Human or Basic Mechanistic Research)

This compound, referred to as 4-vinylguaiacol in some studies, has demonstrated significant antiproliferative effects in human colorectal cancer (CRC) cell lines. acs.orgnih.gov In studies comparing its activity to its precursor, ferulic acid, 4-vinylguaiacol exhibited much stronger growth suppression in both HCT-116 and HT-29 CRC cell lines. acs.org The half-maximal inhibitory concentration (IC50) for 4-vinylguaiacol on HT-29 cells was found to be 350 μM. nih.gov

The antiproliferative activity of 4-vinylguaiacol is mediated through the induction of cell cycle arrest and apoptosis. acs.orgacs.org Treatment of HCT-116 and HT-29 cells with 4-vinylguaiacol led to an arrest in the G1 phase of the cell cycle. acs.org Specifically, in HCT-116 cells, treatment with 0.5 mM and 1.0 mM of 4-vinylguaiacol for 48 hours increased the percentage of cells in the G1 phase to 77.1% and 68.8%, respectively, compared to 56.3% in control cells. acs.org This cell cycle arrest is a crucial mechanism for inhibiting the uncontrolled proliferation of cancer cells.

Furthermore, 4-vinylguaiacol was found to induce apoptosis, or programmed cell death, in these cancer cell lines. acs.org The induction of apoptosis is considered a more significant contributor to its cancer cell growth-inhibitory effect than cell cycle deceleration. acs.org

| Cell Line | Parameter | Concentration | Effect | Citation |

|---|---|---|---|---|

| HT-29 | IC50 | 350 µM | Inhibition of cell proliferation | nih.gov |

| HCT-116 | Cell Cycle Arrest (48h) | 0.5 mM | Increased G1 phase to 77.1% (Control: 56.3%) | acs.org |

| HCT-116 | Cell Cycle Arrest (48h) | 1.0 mM | Increased G1 phase to 68.8% (Control: 56.3%) | acs.org |

| HT-29 | Cell Growth Inhibition (48h) | 1.0 mM | 85.9 ± 3.9% inhibition | acs.org |

| HCT-116 | Cell Growth Inhibition (48h) | 1.0 mM | 50.0 ± 3.4% inhibition | acs.org |

In Vivo Animal Model Studies (Focus on Pharmacokinetic and Mechanistic Insights, Not Clinical Efficacy/Safety)

Detailed in vivo animal studies specifically investigating the pharmacokinetics and metabolic fate of this compound are not extensively available in the reviewed literature. However, it is noteworthy that 4-vinylguaiacol is a known metabolite of ferulic acid, produced through the biotransformation by enteric microbiota. acs.orgnih.gov This suggests that this compound can be formed in the gastrointestinal tract of animals and humans following the consumption of ferulic acid-rich foods.

Investigations into Bioavailability and Metabolic Fate in Animal Models

There is a lack of specific data from in vivo animal models detailing the absorption, distribution, metabolism, and excretion (ADME) profile of orally or parenterally administered this compound. The formation of this compound in the gut from ferulic acid has been demonstrated, but its subsequent systemic bioavailability and metabolic pathways remain to be elucidated through dedicated pharmacokinetic studies in animal models.

Studies on Molecular and Cellular Mechanisms of Action in Animal Tissues

Consistent with the limited pharmacokinetic data, there is a scarcity of in vivo studies in animal models that investigate the molecular and cellular mechanisms of action of this compound in various tissues. While in vitro studies provide valuable insights into its antiproliferative effects, further research using animal models is necessary to understand its physiological effects and mechanisms of action at the whole-organism level.

Natural Occurrence, Isolation, and Biosynthetic Pathways of 3 Ethenyl 4 Methoxyphenol

Identification and Isolation from Biological Sources

3-Ethenyl-4-methoxyphenol is a volatile aromatic compound identified in a diverse range of natural sources, from the plant kingdom to microbial cultures. Its presence is often a result of the degradation of a more complex precursor molecule, ferulic acid.

Plant Kingdom Derivations

This compound has been identified as a natural volatile component in a variety of plant-based foods and materials. Its direct precursor, ferulic acid (4-hydroxy-3-methoxycinnamic acid), is exceptionally abundant in the cell walls of many plants, where it crosslinks polysaccharides, enhancing structural integrity semanticscholar.orgnih.gov. The compound itself has been found in cooked apples, grapefruit juice (Citrus paradisi), feijoa fruit (Feijoa sellowiana), grapes (Vitis vinifera), strawberries, raw asparagus, and celery ihbt.res.in. It is also a known constituent of processed plant products such as white and red wine, coffee, partially fermented tea, and roasted peanuts (Arachis hypogea) ihbt.res.in. Furthermore, it has been isolated from the pods of okra (Hibiscus esculentus) and fonio grain (Digitaria exilis) ihbt.res.in. In the context of brewing, the ferulic acid required for its formation is found in the husks of barley and wheat malt beerandbrewing.comnih.gov.

| Plant/Product Source | Scientific Name |

|---|---|

| Grapefruit Juice | Citrus paradisi |

| Feijoa Fruit | Feijoa sellowiana |

| Grape | Vitis vinifera |

| Roasted Peanuts | Arachis hypogea |

| Okra | Hibiscus esculentus |

| Fonio | Digitaria exilis |

Microbial Production and Metabolites

A significant source of this compound is its production by various microorganisms through the biotransformation of ferulic acid. This conversion is a common metabolic pathway for many yeasts, fungi, and bacteria.

In the realm of yeasts, specific strains of Saccharomyces cerevisiae, particularly those possessing the phenolic off-flavor (POF+) gene, are well-known for producing this compound during fermentation, which is characteristic of certain beer styles like German-style wheat beers beerandbrewing.comnih.govnih.gov.

Filamentous fungi, especially basidiomycetes, are also efficient producers. The edible mushroom Volvariella volvacea can convert ferulic acid into high amounts of 4-vinylguaiacol thaiscience.info. Similarly, Schizophyllum commune is noted for this conversion, which is part of a degradation pathway that can further oxidize the compound to vanillin (B372448) and vanillic acid thaiscience.info. Research has also identified a highly efficient ferulic acid decarboxylase from S. commune nih.govnih.gov.

Bacteria are widely assayed for this biotransformation. Various species, including Streptomyces setonii, Enterobacter sp., and Lactobacillus farciminis, are capable of decarboxylating ferulic acid frontiersin.org. Strains of Bacillus, such as Bacillus atrophaeus and Bacillus pumilus, have been a focus for industrial-scale bioproduction due to their robust enzymatic activity frontiersin.orggoogle.com. Recombinant E. coli expressing decarboxylase genes from these bacteria have been developed to improve production efficiency frontiersin.orggoogle.com.

| Microbial Kingdom | Species |

|---|---|

| Yeast | Saccharomyces cerevisiae (POF+ strains) |

| Fungi | Schizophyllum commune |

| Fungi | Volvariella volvacea |

| Bacteria | Bacillus atrophaeus |

| Bacteria | Bacillus pumilus |

| Bacteria | Enterobacter sp. |

| Bacteria | Lactobacillus spp. |

| Bacteria | Streptomyces setonii |

Extraction and Purification Methodologies from Complex Natural Matrices

The isolation of this compound from complex biological sources requires specific extraction and purification techniques tailored to the matrix.